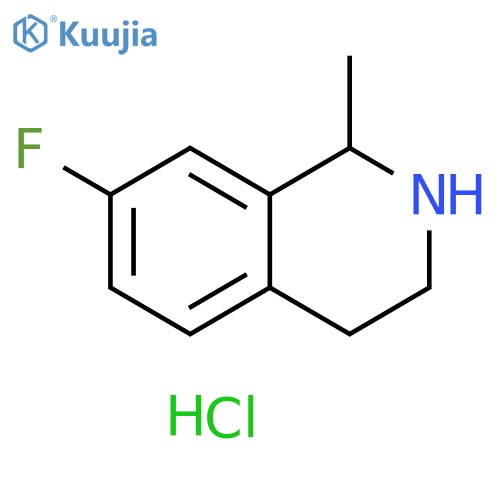

Cas no 1311317-68-6 (7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

1311317-68-6 structure

商品名:7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS番号:1311317-68-6

MF:C10H13ClFN

メガワット:201.668325185776

CID:4587799

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

- インチ: 1S/C10H12FN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H

- InChIKey: LBLPHVVQYMPIHT-UHFFFAOYSA-N

- ほほえんだ: CC1NCCC2=CC=C(F)C=C12.Cl

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-1g |

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 95% | 1g |

¥4598.0 | 2023-04-03 | |

| Enamine | EN300-78197-0.1g |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 0.1g |

$252.0 | 2023-02-12 | |

| Enamine | EN300-78197-0.5g |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 0.5g |

$569.0 | 2023-02-12 | |

| TRC | B439140-10mg |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B439140-50mg |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-5g |

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 95% | 5g |

¥9218.0 | 2023-04-03 | |

| Enamine | EN300-78197-10.0g |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 10.0g |

$3130.0 | 2023-02-12 | |

| Enamine | EN300-78197-0.25g |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 0.25g |

$361.0 | 2023-02-12 | |

| A2B Chem LLC | AV70080-50mg |

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 50mg |

$212.00 | 2024-04-20 | |

| A2B Chem LLC | AV70080-500mg |

7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1311317-68-6 | 94% | 500mg |

$634.00 | 2024-04-20 |

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1311317-68-6 (7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量